1-(4-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
Overview
Description
1-(4-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a heterocyclic compound that features a quinoline core structure with a fluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the fluorophenyl group. Key steps may include:
Cyclization reactions: Formation of the quinoline ring system.
Substitution reactions: Introduction of the fluorophenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Introduction of different substituents on the quinoline ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
1-(4-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity to the target, while the quinoline core can facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-quinolone: Another quinoline derivative with broad pharmaceutical applications.
4-(4-fluorophenyl)quinoline: Similar structure but lacks the dihydrobenzo[f]quinolinone core.
2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde: A key intermediate in the synthesis of pitavastatin.
Uniqueness
1-(4-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. The combination of the fluorophenyl group and the dihydrobenzo[f]quinolinone core makes it a versatile compound for various applications, distinguishing it from other quinoline derivatives.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO/c20-14-8-5-13(6-9-14)16-11-18(22)21-17-10-7-12-3-1-2-4-15(12)19(16)17/h1-10,16H,11H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIGWNURQSBNOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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